molecular formula C15H12O4 B1298487 3-Formylphenyl 4-methoxybenzoate CAS No. 146952-27-4

3-Formylphenyl 4-methoxybenzoate

Cat. No.: B1298487
CAS No.: 146952-27-4
M. Wt: 256.25 g/mol
InChI Key: AZDDZTAYYQDDSA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formylphenyl 4-methoxybenzoate typically involves the esterification of 3-hydroxybenzaldehyde with 4-methoxybenzoic acid . The reaction is catalyzed by a base such as 4-dimethylaminopyridine (DMAP) and is carried out in a solvent like dimethylformamide (DMF) at room temperature . The reaction proceeds as follows:

  • Dissolve 3-hydroxybenzaldehyde and 4-methoxybenzoic acid in DMF.
  • Add DMAP as a catalyst.
  • Stir the mixture at room temperature for 15 minutes.
  • Add dicyclohexylcarbodiimide (DCC) to facilitate the esterification reaction.
  • Continue stirring until the reaction is complete.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Formylphenyl 4-methoxybenzoate undergoes several types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 3-Carboxyphenyl 4-methoxybenzoate.

    Reduction: 3-Hydroxymethylphenyl 4-methoxybenzoate.

    Substitution: Various substituted phenyl benzoates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Formylphenyl 4-methoxybenzoate depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing transformation to yield measurable products . In organic synthesis, it serves as an intermediate, participating in various chemical reactions to form desired products . The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-Formylphenyl benzoate: Lacks the methoxy group, making it less versatile in certain reactions.

    4-Formylphenyl 4-methoxybenzoate: The formyl group is positioned differently, affecting its reactivity and applications.

    3-Hydroxyphenyl 4-methoxybenzoate: Contains a hydroxyl group instead of a formyl group, leading to different chemical properties and uses.

Uniqueness

3-Formylphenyl 4-methoxybenzoate is unique due to the presence of both a formyl and a methoxy group, which confer distinct reactivity and versatility in chemical synthesis and research applications . Its ability to undergo a variety of chemical reactions makes it a valuable compound in multiple scientific disciplines.

Properties

IUPAC Name

(3-formylphenyl) 4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-18-13-7-5-12(6-8-13)15(17)19-14-4-2-3-11(9-14)10-16/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDDZTAYYQDDSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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